N-(3-iodophenyl)benzenesulfonamide
Overview
Description
N-(3-iodophenyl)benzenesulfonamide: is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling Reaction: One common method for synthesizing N-(3-iodophenyl)benzenesulfonamide involves the Suzuki-Miyaura coupling reaction.
Direct Iodination: Another method involves the direct iodination of a pre-formed benzenesulfonamide derivative using iodine and an oxidizing agent.
Industrial Production Methods: Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis methods. These methods focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-(3-iodophenyl)benzenesulfonamide can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: For iodination reactions.
Major Products:
Substituted Benzenesulfonamides: Depending on the nucleophile used in substitution reactions.
Oxidized or Reduced Derivatives: Depending on the specific conditions applied.
Scientific Research Applications
Chemistry:
Biology and Medicine:
Antimicrobial Agents: The compound has shown potential as an antimicrobial agent due to its ability to inhibit certain enzymes.
Cancer Research: It is being investigated for its role in inhibiting carbonic anhydrase IX, an enzyme overexpressed in certain cancers.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
Comparison with Similar Compounds
- N-(2-iodophenyl)benzenesulfonamide
- N-(4-iodophenyl)benzenesulfonamide
- N-(3-bromophenyl)benzenesulfonamide
Uniqueness:
Properties
IUPAC Name |
N-(3-iodophenyl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10INO2S/c13-10-5-4-6-11(9-10)14-17(15,16)12-7-2-1-3-8-12/h1-9,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJXTHISCYYNTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10INO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90359812 | |
Record name | N-(3-iodophenyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90359812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151721-40-3 | |
Record name | N-(3-iodophenyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90359812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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